molecular formula C15H16N4O3 B1678649 Nexinhib20 CAS No. 331949-35-0

Nexinhib20

Cat. No. B1678649
M. Wt: 300.31 g/mol
InChI Key: VKSOIYNNOFGGES-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Nexinhib20 has a complex molecular structure, with its chemical name being 4,4-Dimethyl-1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-penten-3-one . The exact molecular structure analysis is not available in the retrieved resources.


Physical And Chemical Properties Analysis

Nexinhib20 is a white to beige powder that is soluble in DMSO at 20 mg/mL . It has a molecular weight of 300.31 and an empirical formula of C15H16N4O3 .

Scientific Research Applications

  • Summary of the Application : Nexinhib20 is used as a neutrophil exocytosis inhibitor. It has been found to inhibit not only exocytosis but also neutrophil adhesion by limiting β2 integrin activation . This makes it an attractive approach for preventing inflammatory injuries, including myocardial ischemia-reperfusion (I/R) injury .
  • Methods of Application or Experimental Procedures : The application of Nexinhib20 was studied using a microfluidic chamber, where it was found to inhibit IL-8–induced β2 integrin–dependent human neutrophil adhesion under flow . Additionally, a dynamic flow cytometry assay was used to discover that Nexinhib20 suppresses intracellular calcium flux and β2 integrin activation after IL-8 stimulation . Western blots of Rac-1–GTP pull-down assays confirmed that Nexinhib20 inhibited Rac-1 activation in leukocytes .
  • Results or Outcomes : The administration of Nexinhib20 after ischemia and before reperfusion significantly decreased neutrophil recruitment and infarct size in a mouse model of myocardial I/R injury . This highlights the translational potential of Nexinhib20 as a dual-functional neutrophil inhibitory drug to prevent myocardial I/R injury .

Future Directions

Nexinhib20 has shown potential in preventing myocardial ischemia-reperfusion (I/R) injury . It has been suggested that Nexinhib20 could be used as a dual-functional neutrophil inhibitory drug to prevent myocardial I/R injury . Further investigations are needed to validate these findings .

properties

IUPAC Name

(Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSOIYNNOFGGES-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nexinhib20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nexinhib20
Reactant of Route 2
Nexinhib20

Citations

For This Compound
92
Citations
W Liu, CG Cronin, Z Cao, C Wang, J Ruan… - The Journal of …, 2022 - journals.aai.org
… In this study, to further analyze whether Nexinhib20 could be toxic to neutrophils, we tested the viability of neutrophils after Nexinhib20 treatment using flow cytometry. We showed that …
Number of citations: 2 journals.aai.org
JL Johnson, M Ramadass, J He, SJ Brown… - Journal of Biological …, 2016 - ASBMB
… We show that compound Nexinhib20 does not inhibit the cell-free chemiluminescence … These results highlight Nexinhib20 as the most potent cell-active probe with no scavenger …
Number of citations: 80 www.jbc.org
Z Fan, W Liu, CG Cronin, C Wang, J Ruan… - The FASEB …, 2022 - Wiley Online Library
… Using a microfluidic chamber, we found that Nexinhib20 … , we discovered that Nexinhib20 suppresses intracellular calcium … Our results highlight the translational potential of Nexinhib20 …
Number of citations: 1 faseb.onlinelibrary.wiley.com
H Zhang, J Lu, J Liu, G Zhang, A Lu - Journal of Enzyme Inhibition …, 2020 - Taylor & Francis
… of Nexinhib20 was 4-fold more active than Nexinhib4. The potential mechanism of Nexinhib20 … mediates pi-pi stacking interactions with Nexinhib20. Thus, by occupying this key residue, …
Number of citations: 74 www.tandfonline.com
Z Fan, W Liu, CG Cronin, C Wang, J Ruan… - The Journal of …, 2022 - journals.aai.org
… Using a microfluidic chamber, we found that Nexinhib20 … , we discovered that Nexinhib20 suppresses intracellular calcium … Our results highlight the translational potential of Nexinhib20 …
Number of citations: 0 journals.aai.org
JC Mejías, OA Forrest, C Margaroli, DAF Rubio… - JCI insight, 2019 - ncbi.nlm.nih.gov
… The hydrophobic nature of some drugs, such as Nexinhib20, a … Nexinhib20-loaded nanoparticles. We demonstrate that these nanoparticles allowed for efficient delivery of Nexinhib20 …
Number of citations: 27 www.ncbi.nlm.nih.gov
J Wang - Japanese J Gstro Hepato, 2021 - scholar.archive.org
… Moreover, Nexinhib20 did not induce cell damage, even at higher … that Nexinhib20 treatment itself only slightly inhibited growth of Huh7 cells, while combined Sorafenib and Nexinhib20 …
Number of citations: 1 scholar.archive.org
H Zhang - 2020 - scholars.hkbu.edu.hk
… the toxicity of Nexinhib20 through chemical modifications, thus improving the safety use of exosome inhibitors. We found that there is a nitryl group on the phenyl ring of Nexinhib20, this …
Number of citations: 1 scholars.hkbu.edu.hk
BD Mete - 4TH INTERNATIONAL MEDICAL CONGRESS OF … - researchgate.net
… H524 cell lines through GW4869 and Nexinhib20 inhibitors.(p< … when GW4869 and Nexinhib20 inhibitors were administered … We have shown that GW4869 and Nexinhib20 inhibit cell …
Number of citations: 2 www.researchgate.net
RD Carvalho-Gontijo, JL Johnson… - The FASEB …, 2020 - Wiley Online Library
… This was confirmed by treatment with the Rab27a‐JFC1 binding‐specific inhibitor Nexinhib20 (NEI20), which decreased granule docking and impaired secretion of the azurophilic …
Number of citations: 0 faseb.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.